Depropylamino Hydroxy Propafenone-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

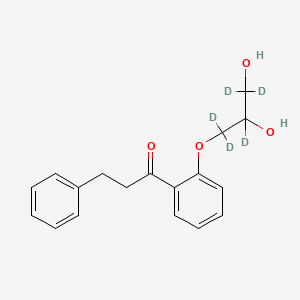

1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2/i12D2,13D2,15D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSTZDUMPGTWJG-YZYYPZMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747510 |

Source

|

| Record name | 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-59-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346598-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Depropylamino Hydroxy Propafenone-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depropylamino Hydroxy Propafenone-d5 is a stable, isotopically labeled form of a potential metabolite of Propafenone (B51707), a widely used Class IC antiarrhythmic drug. This document serves as a comprehensive technical guide, consolidating available information on its chemical properties, metabolic context, and its crucial role as an internal standard in pharmacokinetic and bioanalytical studies. While specific experimental data for this particular deuterated metabolite is not extensively available in the public domain, this guide provides a robust framework based on the known metabolism of Propafenone and established principles of utilizing stable isotope-labeled internal standards in mass spectrometry-based quantification.

Introduction

Propafenone is a cornerstone in the management of cardiac arrhythmias. Its clinical efficacy is influenced by its complex metabolism, which leads to the formation of several active and inactive metabolites. Understanding the metabolic fate of Propafenone is critical for optimizing its therapeutic use and minimizing adverse effects. Stable isotope-labeled analogues of drugs and their metabolites, such as this compound, are indispensable tools for researchers in drug metabolism and pharmacokinetics (DMPK) studies. They serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise and accurate quantification of their non-labeled counterparts in biological matrices.

Chemical and Physical Properties

This compound is a deuterated derivative of a hydroxylated N-despropyl metabolite of Propafenone. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, typically on the propyl group, to increase its mass without significantly altering its chemical behavior.

| Property | Value | Source |

| Chemical Name | 1-[2-[2,3-Dihydroxy(propoxy-d5)]phenyl]-3-phenyl-1-propanone | [1][2] |

| CAS Number | 1346598-59-1 | [1][2] |

| Molecular Formula | C₁₈H₁₅D₅O₄ | [1][2] |

| Molecular Weight | 305.38 g/mol | [1][2] |

| Appearance | Pale Yellow Oil | [1] |

| Solubility | Chloroform | [1] |

Metabolic Pathway of Propafenone

Propafenone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are 5-hydroxylation and N-dealkylation.

-

5-Hydroxylation: This pathway is catalyzed predominantly by the polymorphic enzyme CYP2D6, leading to the formation of the active metabolite, 5-hydroxypropafenone (B19502).

-

N-Dealkylation: This process, catalyzed by CYP3A4 and CYP1A2, results in the formation of N-despropylpropafenone.[3]

Further metabolism can involve hydroxylation of the N-despropyl metabolite, which would lead to the formation of Depropylamino Hydroxy Propafenone. The deuterated version, this compound, is the isotopically labeled analogue of this potential metabolite.

Caption: Metabolic pathway of Propafenone leading to the formation of Depropylamino Hydroxy Propafenone.

Synthesis of Deuterated Metabolites

While a specific, detailed synthesis protocol for this compound is not publicly available, the general approaches for synthesizing deuterated metabolites involve either biotransformation or chemical synthesis.[4]

-

Biotransformation: This method utilizes microorganisms or enzymes that can perform the necessary metabolic reactions (in this case, N-dealkylation and hydroxylation) on a deuterated Propafenone precursor (Propafenone-d5).[4]

-

Chemical Synthesis: A multi-step chemical synthesis can be designed to introduce the deuterium label, the hydroxyl group, and remove the N-propyl group from a suitable starting material.

Caption: General synthetic approaches for deuterated metabolites.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard (IS) in LC-MS/MS methods for the quantification of the corresponding non-deuterated metabolite in biological samples such as plasma and urine.

Experimental Protocol: Quantification of Propafenone Metabolites using LC-MS/MS

While a specific protocol using this compound is not available, the following is a generalized protocol based on published methods for the analysis of Propafenone and its other metabolites.[5][6][7]

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add an appropriate amount of internal standard solution (this compound in a suitable solvent like methanol).

- Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.5 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM).

3. MRM Transitions (Hypothetical):

- Analyte (Depropylamino Hydroxy Propafenone): The precursor ion would be the [M+H]⁺ ion. The product ion would be a characteristic fragment.

- Internal Standard (this compound): The precursor ion would be the [M+H]⁺ ion (mass shifted by +5 Da). The product ion would be the same characteristic fragment as the analyte.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Depropylamino Hydroxy Propafenone | [M+H]⁺ | Fragment |

| This compound | [M+5+H]⁺ | Fragment |

Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by direct infusion of the analytical standards into the mass spectrometer.

Caption: General workflow for sample preparation in bioanalytical methods.

Pharmacological Activity

The pharmacological activity of the N-despropylated and hydroxylated metabolite of Propafenone is not well-characterized in publicly available literature. The primary focus of pharmacological studies has been on the parent drug and its major active metabolite, 5-hydroxypropafenone.[8][9][10] 5-hydroxypropafenone is known to have antiarrhythmic effects, though with some differences in its electrophysiological profile compared to Propafenone.[8][10] Further research is needed to elucidate the specific biological effects, if any, of the depropylamino hydroxy metabolite.

Conclusion

This compound is a valuable, albeit not extensively documented, tool for advanced research in the field of drug metabolism and pharmacokinetics. Its primary utility lies in its role as an internal standard for the accurate quantification of the corresponding non-deuterated metabolite of Propafenone. This technical guide provides a foundational understanding of its properties, metabolic context, and application. As research into the finer aspects of Propafenone's metabolic profile continues, the importance of such stable isotope-labeled standards will undoubtedly grow. Researchers are encouraged to obtain specific analytical data and optimize experimental protocols based on their in-house instrumentation and study requirements.

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. drugs.com [drugs.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Depropylamino Hydroxy Propafenone-d5 chemical properties

An In-Depth Technical Guide to Depropylamino Hydroxy Propafenone-d5

This guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for this compound. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Chemical Properties

This compound is a deuterated analog of a metabolite of Propafenone (B51707), a Class 1C antiarrhythmic agent. The introduction of deuterium (B1214612) isotopes provides a valuable tool for metabolic research, particularly in studies utilizing mass spectrometry. Below is a summary of its key chemical identifiers and properties.

| Property | Value | Citation(s) |

| IUPAC Name | 1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one | [1] |

| CAS Number | 1346598-59-1 | [2][3][4] |

| Molecular Formula | C₁₈H₁₅D₅O₄ | [2][3][4] |

| Molecular Weight | 305.38 g/mol | [2][3][4] |

| Appearance | Pale Yellow Oil | [2][4] |

| Solubility | Chloroform | [2] |

| Storage Temperature | -20°C | [2] |

| Shipping Temperature | Blue Ice | [2] |

Metabolic Pathway of Propafenone

This compound is a labeled metabolite of Propafenone. Propafenone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 system. The two main metabolic pathways are hydroxylation and N-dealkylation, leading to the formation of active metabolites.[3][4] There are two major genetically determined patterns of propafenone metabolism, leading to extensive and poor metabolizer phenotypes.[5]

Mechanism of Action of Propafenone

Propafenone is a Class 1C antiarrhythmic drug that exerts its effects primarily by blocking sodium channels in the cardiac muscle cells.[6] This action reduces the influx of sodium ions, thereby slowing the rate of depolarization of the cardiac action potential.[7] Additionally, propafenone exhibits weak beta-adrenergic blocking activity.[7]

Experimental Protocols

Synthesis Workflow

The synthesis of Depropylamino Hydroxy Propafenone would likely follow a multi-step process analogous to the synthesis of propafenone, with the introduction of the deuterated side chain at an appropriate step. A plausible synthetic route is outlined below.

Analytical Methodology

The analysis of this compound, particularly in biological matrices, would typically involve liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).

Sample Preparation: A common method for extracting propafenone and its metabolites from plasma or serum is protein precipitation followed by solid-phase extraction (SPE).

-

Protein Precipitation: To a 500 µL plasma sample, add a precipitating agent such as acetonitrile (B52724) or methanol.

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge (e.g., C18).

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analyte of interest with a strong organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

LC-MS/MS Analysis: A sensitive and specific LC-MS/MS method can be developed for the quantification of this compound.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for this compound. The deuterated nature of the compound would result in a distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, allowing for its use as an internal standard.[8]

-

References

- 1. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 8. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Depropylamino Hydroxy Propafenone-d5 (CAS: 1346598-59-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depropylamino Hydroxy Propafenone-d5 is a stable isotope-labeled internal standard of a putative secondary metabolite of Propafenone (B51707). Propafenone is a Class 1C antiarrhythmic agent used in the management of atrial and ventricular arrhythmias.[1] Understanding the metabolic fate of Propafenone and quantifying its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. This document provides an in-depth technical overview of this compound, including the metabolic pathways of its parent compound, its physicochemical properties, and detailed analytical methodologies for its quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1346598-59-1 |

| Chemical Formula | C₁₈H₁₅D₅O₄ |

| Molecular Weight | 305.38 g/mol |

| Appearance | Pale Yellow Oil |

| Application | Labeled metabolite of Propafenone for use as an internal standard in analytical methods. |

Metabolic Pathway of Propafenone

Propafenone undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are 5-hydroxylation and N-dealkylation, leading to the formation of two primary active metabolites: 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDPP).[2][3]

-

5-Hydroxylation: This pathway is predominantly mediated by the polymorphic enzyme CYP2D6, resulting in the formation of 5-hydroxypropafenone.

-

N-Dealkylation: This pathway is mediated by both CYP3A4 and CYP1A2, leading to the formation of N-depropylpropafenone.[4][5]

Depropylamino Hydroxy Propafenone is considered a secondary metabolite, likely formed through the further hydroxylation of N-depropylpropafenone. The exact position of the hydroxyl group on the N-depropylpropafenone molecule is not definitively established in the literature but is hypothesized to occur on one of the aromatic rings.

Below is a diagram illustrating the proposed metabolic pathway of Propafenone.

Pharmacokinetics of Propafenone and its Primary Metabolites

The pharmacokinetic properties of Propafenone and its major metabolites exhibit significant inter-individual variability, largely due to the genetic polymorphism of the CYP2D6 enzyme.[2] The following table summarizes key pharmacokinetic parameters.

| Parameter | Propafenone | 5-Hydroxypropafenone (5-OHP) | N-Depropylpropafenone (NDPP) |

| Half-life (t½) | 2-10 hours (Extensive Metabolizers)[3] | Variable | Accumulates with chronic dosing[6] |

| 10-32 hours (Poor Metabolizers)[3] | |||

| Cmax (after 425 mg single dose) | 210.9 ± 141.9 ng/mL[7] | 129.6 ± 65.4 ng/mL[7] | - |

| Tmax (after 425 mg single dose) | 6 ± 1 hours[7] | 7 ± 2 hours[7] | - |

| AUC₀₋₃₆ (after 425 mg single dose) | 1610 ± 1309 ng·h/mL[7] | 1446 ± 754 ng·h/mL[7] | - |

| Steady-State Concentration (300 mg twice daily) | 1010 ± 411 ng/mL[6] | 174 ± 113 ng/mL[6] | 179 ± 93 ng/mL[6] |

| Protein Binding | 97% | - | - |

Experimental Protocols

The quantification of Propafenone and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation from plasma is protein precipitation.

-

Aliquoting: To a 200 µL aliquot of human plasma, add a known concentration of the internal standard solution (this compound).

-

Precipitation: Add 800 µL of methanol (B129727) (a 4-fold excess) to the plasma sample to precipitate the proteins.[7]

-

Vortexing: Vortex the sample for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of Propafenone and its metabolites.

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | Hedera ODS-2 C18 (or equivalent) |

| Mobile Phase | Methanol and 5 mM ammonium (B1175870) acetate (B1210297) solution containing 0.2% formic acid (pH 3.2) (68:32, v/v)[7] |

| Flow Rate | 0.4 mL/min[7] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Tandem Mass Spectrometry (MS/MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Propafenone: m/z 342.2 → 116.1[8] |

| 5-Hydroxypropafenone: m/z 358.2 → 116.1[8] | |

| N-Depropylpropafenone: m/z 300.2 → 74.1[8] | |

| This compound (IS): Specific transition to be determined based on the exact structure and fragmentation pattern. |

The workflow for a typical bioanalytical study is depicted in the diagram below.

Conclusion

This compound serves as an essential tool for the accurate quantification of Propafenone's metabolites in complex biological matrices. A thorough understanding of Propafenone's metabolic pathways, coupled with robust and validated analytical methods, is paramount for advancing research and development in the field of antiarrhythmic therapies. This guide provides a comprehensive overview of the current knowledge and methodologies pertinent to the study of this compound and its parent drug.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Propafenone Monograph for Professionals - Drugs.com [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolite cumulation during chronic propafenone dosing in arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Propafenone Metabolism and Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class IC anti-arrhythmic agent utilized for the management of supraventricular and ventricular arrhythmias.[1] Its therapeutic and toxic effects are significantly influenced by its complex metabolism, which is characterized by substantial interindividual variability. This guide provides a detailed technical overview of the core aspects of propafenone metabolism, its primary metabolites, the enzymatic pathways involved, and the pharmacogenomic factors that contribute to its variable pharmacokinetic profile.

Metabolic Pathways

Propafenone undergoes extensive hepatic metabolism primarily through two major pathways: 5-hydroxylation and N-dealkylation.[2][3] Phase II conjugation reactions, including glucuronidation and sulfation, also contribute to the elimination of its metabolites.

Phase I Metabolism

The initial metabolic transformation of propafenone is governed by the cytochrome P450 (CYP) superfamily of enzymes.

-

5-Hydroxylation: This is the principal metabolic route in the majority of individuals. The reaction is catalyzed almost exclusively by the polymorphic enzyme CYP2D6 , leading to the formation of the active metabolite, 5-hydroxypropafenone (B19502) (5-OHP) .[4][5] The genetic polymorphism of the CYP2D6 gene is a major determinant of propafenone's plasma concentration and clinical effect.[6]

-

N-Dealkylation: This pathway results in the formation of another active metabolite, norpropafenone (N-depropylpropafenone) . This reaction is mediated by both CYP3A4 and CYP1A2 .[4][7]

The interplay between these pathways is crucial, particularly in individuals with genetic variations in CYP2D6.

Propafenone Metabolic Pathway.

Major Metabolites

Propafenone's primary metabolites, 5-hydroxypropafenone and norpropafenone, are pharmacologically active and contribute to the drug's overall clinical profile.

-

5-Hydroxypropafenone (5-OHP): This metabolite exhibits antiarrhythmic activity comparable to the parent drug.[8] Its formation is highly dependent on CYP2D6 activity.

-

Norpropafenone (N-depropylpropafenone): While also possessing antiarrhythmic properties, norpropafenone is generally present in lower concentrations than 5-OHP in extensive metabolizers.[8]

Pharmacogenomics of Propafenone Metabolism

The genetic polymorphism of the CYP2D6 gene is the most significant factor influencing propafenone metabolism and is responsible for the wide interindividual variability in its pharmacokinetics.[9] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

-

Extensive Metabolizers (EMs): Individuals with two functional CYP2D6 alleles. They metabolize propafenone efficiently via the 5-hydroxylation pathway. The elimination half-life of propafenone in EMs ranges from 2 to 10 hours.[3]

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. In PMs, the 5-hydroxylation pathway is significantly impaired, leading to a greater reliance on the slower N-dealkylation pathway. This results in higher plasma concentrations of propafenone and a prolonged elimination half-life, ranging from 10 to 32 hours.[3] 5-hydroxypropafenone is often minimally formed or absent in these individuals.[5]

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. Their metabolic capacity falls between that of EMs and PMs.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They may metabolize propafenone more rapidly, potentially leading to sub-therapeutic plasma concentrations at standard doses.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of propafenone and its metabolites are highly dependent on the patient's CYP2D6 metabolizer status. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Propafenone in Extensive vs. Poor Metabolizers (Single 300 mg Oral Dose)

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| Cmax (µg/mL) | 0.098 | 1.10 | [10] |

| AUC (µg·h/mL) | 6.6 | 15.9 | [10] |

| t1/2 (h) | 2.7 | 12.8 | [10] |

Table 2: Steady-State Plasma Concentrations of Propafenone and its Metabolites (Chronic Dosing)

| Compound | Mean Steady-State Concentration (ng/mL) | Reference |

| Propafenone | 1010 ± 411 | [11] |

| 5-Hydroxypropafenone | 174 ± 113 | [11] |

| Norpropafenone | 179 ± 93 | [11] |

Table 3: Pharmacokinetic Parameters of Propafenone and 5-Hydroxypropafenone After a Single 425 mg Oral Dose

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-36 (ng·h/mL) | t1/2 (h) | Reference |

| Propafenone | 210.9 ± 141.9 | 6 ± 1 | 1610 ± 1309 | 4.6 ± 1.1 | [12] |

| 5-Hydroxypropafenone | 129.6 ± 65.4 | 7 ± 2 | 1446 ± 754 | 7.6 ± 1.6 | [12] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of propafenone in human liver microsomes.

In Vitro Metabolism Workflow.

Detailed Steps:

-

Preparation of Reagents:

-

Prepare a stock solution of propafenone in a suitable solvent (e.g., DMSO).

-

Prepare a phosphate buffer (100 mM, pH 7.4).

-

Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Thaw pooled human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and human liver microsomes (final protein concentration typically 0.5 mg/mL).

-

Add the propafenone stock solution to achieve the desired final concentration (e.g., 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C with gentle agitation.

-

-

Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining propafenone and the formation of its metabolites.

-

CYP2D6 Genotyping

Determining the CYP2D6 genotype is crucial for predicting a patient's metabolizer phenotype. A common method involves Polymerase Chain Reaction (PCR) followed by allele-specific analysis.

CYP2D6 Genotyping Workflow.

Detailed Steps:

-

DNA Extraction: Isolate genomic DNA from a patient's blood sample using a commercial DNA extraction kit.

-

PCR Amplification: Amplify specific regions of the CYP2D6 gene containing known polymorphic sites using specific primers.

-

Allele Discrimination: Analyze the PCR products to identify the specific alleles present. This can be achieved through various techniques, including:

-

Restriction Fragment Length Polymorphism (RFLP): Digestion of PCR products with restriction enzymes that recognize specific allele sequences.

-

Allele-Specific PCR: Using primers that are specific to different alleles.

-

Real-Time PCR with TaqMan Probes: Utilizing fluorescently labeled probes that bind to specific alleles.

-

DNA Sequencing: Direct sequencing of the PCR products to identify all genetic variations.

-

-

Genotype and Phenotype Assignment: Based on the identified alleles, determine the patient's genotype and infer their metabolizer phenotype.

Bioanalytical Method for Propafenone and Metabolites in Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for the simultaneous quantification of propafenone and its metabolites in biological matrices.[13][14]

Detailed Steps:

-

Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard (a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for propafenone, 5-hydroxypropafenone, norpropafenone, and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the analytes.

-

Quantify the concentrations of propafenone and its metabolites in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Conclusion

The metabolism of propafenone is a complex process dominated by the polymorphic CYP2D6 enzyme. The significant pharmacokinetic variability arising from CYP2D6 genetic polymorphisms has profound implications for the drug's efficacy and safety. A thorough understanding of propafenone's metabolic pathways, the pharmacologic activity of its metabolites, and the influence of pharmacogenomics is essential for drug development professionals and clinicians to optimize its therapeutic use and minimize the risk of adverse events. The experimental protocols provided in this guide offer a framework for the preclinical and clinical investigation of propafenone and other drugs with similar metabolic profiles.

References

- 1. drugs.com [drugs.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Propafenone pharmacokinetics : GLC-ECD analysis, metabolic induction by phenobarbital in non-smoking and smoking healthy volunteers, protein binding, pharmacodynamics in patients - UBC Library Open Collections [open.library.ubc.ca]

- 7. DailyMed - PROPAFENONE HYDROCHLORIDE tablet, coated [dailymed.nlm.nih.gov]

- 8. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolite cumulation during chronic propafenone dosing in arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Unraveling the Electrophysiological Profile of Propafenone and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propafenone (B51707), a widely utilized Class IC antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to active metabolites that significantly contribute to its overall electrophysiological and clinical effects.[1] This technical guide provides an in-depth analysis of the electrophysiological properties of propafenone's principal metabolites, 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDPP), offering a comparative perspective with the parent drug. Understanding the distinct actions of these metabolites is crucial for a comprehensive grasp of propafenone's therapeutic and proarrhythmic potential.

Introduction to Propafenone Metabolism

Propafenone is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2] The metabolite 5-hydroxypropafenone is formed via CYP2D6, while N-depropylpropafenone is produced through the actions of both CYP3A4 and CYP1A2.[1] The genetic polymorphism of CYP2D6 leads to significant interindividual variability in the plasma concentrations of propafenone and its metabolites, influencing both efficacy and adverse event profiles.[1]

Comparative Electrophysiological Effects on Cardiac Ion Channels

The antiarrhythmic and proarrhythmic effects of propafenone and its metabolites are mediated through their interactions with various cardiac ion channels. The following sections and tables summarize the quantitative data on these interactions.

Sodium Channel Blockade

As a Class IC agent, propafenone's primary mechanism of action is the blockade of cardiac sodium channels, leading to a reduction in the upstroke velocity (Vmax) of the action potential.[3] Its metabolites, 5-OHP and NDPP, also exhibit sodium channel blocking activity.[4][5]

Table 1: Effects on Sodium Channels and Action Potential Parameters

| Compound | Preparation | Concentration | Effect on Vmax | Other Effects | Reference |

| Propafenone | Canine Purkinje fibers | 1 x 10⁻⁸ to 1 x 10⁻⁵ M | Use-dependent reduction | Reduced action potential amplitude and duration | [6] |

| 5-Hydroxypropafenone (5-OHP) | Canine Purkinje fibers | 1 x 10⁻⁸ to 1 x 10⁻⁵ M | Use-dependent reduction, more potent than propafenone | Reduced action potential amplitude and duration | [6] |

| N-Depropylpropafenone (NDPP) | Canine Purkinje fibers | 1 x 10⁻⁸ to 1 x 10⁻⁵ M | Weaker use-dependent reduction than propafenone and 5-OHP | Reduced action potential amplitude and duration | [6] |

Potassium Channel Blockade

Propafenone and its metabolites also exert significant effects on various potassium channels, which contributes to their impact on cardiac repolarization.

Table 2: Inhibition of Potassium Currents (IKr and Ito)

| Compound | Current | Preparation | IC₅₀ (μM) | Reference |

| Propafenone | IKr | Rabbit ventricular myocytes | 0.80 ± 0.14 | [7][8] |

| 5-Hydroxypropafenone (5-OHP) | IKr | Rabbit ventricular myocytes | 1.88 ± 0.21 | [7][8] |

| N-Depropylpropafenone (NDPP) | IKr | Rabbit ventricular myocytes | 5.78 ± 1.24 | [7][8] |

| Propafenone | Ito | Rabbit ventricular myocytes | 7.27 ± 0.53 | [7][8] |

| 5-Hydroxypropafenone (5-OHP) | Ito | Rabbit ventricular myocytes | 40.29 ± 7.55 | [7][8] |

| N-Depropylpropafenone (NDPP) | Ito | Rabbit ventricular myocytes | 44.26 ± 5.73 | [7][8] |

These data indicate a preferential and potent inhibition of the rapid component of the delayed rectifier potassium current (IKr) by propafenone and its metabolites.[7][8]

HERG Channel Blockade

The Human Ether-à-go-go-Related Gene (HERG) encodes the pore-forming subunit of the IKr channel. Blockade of HERG channels is a critical factor in drug-induced QT prolongation and proarrhythmia.

Table 3: Effects on HERG Channels

| Compound | Preparation | Concentration (μM) | % Inhibition | Other Effects | Reference |

| Propafenone | CHO cells expressing HERG | 2 | 78.7 ± 2.3 | Shifted midpoint of activation curve by -10.2 ± 0.9 mV | [9][10] |

| 5-Hydroxypropafenone (5-OHP) | CHO cells expressing HERG | 2 | 71.1 ± 4.1 | Shifted midpoint of activation curve by -7.4 ± 1.1 mV | [9][10] |

Both propafenone and 5-OHP block HERG channels to a similar extent, primarily by binding to the open state of the channel.[9][11]

Inotropic and Antiarrhythmic Effects

In addition to their direct effects on ion channels, propafenone and its metabolites exhibit negative inotropic effects and varying degrees of antiarrhythmic efficacy.

Table 4: Inotropic and Antiarrhythmic Properties

| Compound | Effect | Model | Observations | Reference |

| Propafenone | Negative Inotropy | Guinea pig papillary muscles | Observed at concentrations ≥ 1 x 10⁻⁶ M | [6] |

| 5-Hydroxypropafenone (5-OHP) | Negative Inotropy | Guinea pig papillary muscles | Observed at concentrations ≥ 1 x 10⁻⁶ M | [6] |

| N-Depropylpropafenone (NDPP) | Negative Inotropy | Guinea pig papillary muscles | Observed at concentrations ≥ 1 x 10⁻⁶ M | [6] |

| Propafenone | Antiarrhythmic | Conscious dogs with ventricular tachycardia | Did not suppress arrhythmia at therapeutic plasma levels | [6] |

| 5-Hydroxypropafenone (5-OHP) | Antiarrhythmic | Conscious dogs with ventricular tachycardia | Eliminated ventricular tachycardia in 4 of 6 dogs; more potent than propafenone | [6] |

| N-Depropylpropafenone (NDPP) | Antiarrhythmic | Conscious dogs with ventricular tachycardia | Did not suppress arrhythmia at therapeutic plasma levels | [6] |

These findings highlight the significant antiarrhythmic potency of the 5-OHP metabolite, which appears to be more effective than the parent compound in an in vivo model of ventricular tachycardia.[6]

Experimental Protocols

The following section details the methodologies employed in the key cited studies to enable replication and further investigation.

Whole-Cell Patch-Clamp Technique in Rabbit Ventricular Myocytes

This protocol was utilized to characterize the effects of propafenone and its metabolites on IKr and Ito currents.[7][8]

-

Cell Isolation: Single ventricular myocytes were isolated from rabbit hearts.

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was used.

-

Solutions:

-

Pipette Solution (in mM): Specific composition not detailed in the abstract.

-

Bath Solution (in mM): Specific composition not detailed in the abstract.

-

-

Data Analysis: IC₅₀ values were determined based on the reduction of peak tail current amplitude for IKr and peak outward current for Ito.

Electrophysiological Recordings in Canine Purkinje Fibers

This preparation was used to assess the effects on action potential parameters.[6]

-

Tissue Preparation: Purkinje fibers were isolated from canine hearts.

-

Electrophysiological Recording: Standard microelectrode techniques were used to record action potentials.

-

Experimental Conditions:

-

Fibers with normal maximum diastolic potentials were used.

-

Slow response action potentials were induced using 22 mM K⁺ and isoproterenol (B85558) (1 x 10⁻⁶ M).

-

Automaticity was induced by BaCl₂ (0.25 mM).

-

HERG Channel Studies in CHO Cells

This in vitro system was used to specifically investigate the effects on the HERG channel.[10][11]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding HERG channels were used.

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique was employed.

-

Solutions:

-

Intracellular Pipette-filling Solution (in mM): K-aspartate 80, KCl 50, phosphocreatine (B42189) 3, KH₂PO₄ 10, MgATP 3, HEPES-K 10, and EGTA 5 (pH 7.25 with KOH).[11]

-

Bath Solution (in mM): NaCl 130, KCl 4, CaCl₂ 1.8, MgCl₂ 1, HEPES-Na 10, and glucose 10 (pH 7.4 with NaOH).[11]

-

Signaling Pathways and Logical Relationships

The electrophysiological effects of propafenone and its metabolites can be visualized through their interactions with cardiac ion channels, which ultimately modulate the cardiac action potential.

Caption: Interaction of propafenone and its metabolites with cardiac ion channels.

Caption: General workflow for electrophysiological experiments.

Conclusion

The metabolites of propafenone, particularly 5-hydroxypropafenone, are not merely byproducts but are pharmacologically active entities that significantly shape the drug's overall electrophysiological profile. 5-OHP demonstrates potent sodium channel and IKr blocking effects, and notably, greater in vivo antiarrhythmic efficacy than the parent compound in a preclinical model.[6] In contrast, NDPP exhibits weaker effects on sodium channels.[6] The preferential blockade of IKr by both the parent drug and its metabolites underscores the potential for proarrhythmic effects through QT interval prolongation.[7][8] A thorough understanding of the integrated electrophysiological actions of propafenone and its metabolites is paramount for optimizing its clinical use and for the development of safer and more effective antiarrhythmic therapies. Researchers and drug development professionals should consider the impact of metabolic profiles, particularly CYP2D6 status, when evaluating the risk-benefit ratio of propafenone therapy.

References

- 1. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Pharmacokinetics of Deuterated Propafenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacokinetics of deuterated propafenone (B51707), a modification of the class IC antiarrhythmic agent. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) atoms, has been explored as a method to alter the metabolic pathways of drugs, potentially leading to an improved pharmacokinetic profile. This document synthesizes available data on the metabolism of deuterated propafenone and provides a comprehensive review of the pharmacokinetics of its non-deuterated counterpart. It includes detailed experimental protocols for pharmacokinetic analysis and visual representations of metabolic pathways and experimental workflows to support further research and development in this area.

Introduction

Propafenone is a widely used antiarrhythmic drug for the management of atrial and ventricular arrhythmias. It functions primarily by blocking sodium channels in the heart, thereby slowing electrical conduction.[1] Propafenone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2.[1][2] This metabolic process results in significant inter-individual variability in plasma concentrations and can be influenced by genetic polymorphisms of these enzymes.[1]

The primary metabolic pathways of propafenone include 5-hydroxylation to form the active metabolite 5-hydroxypropafenone (B19502) (5-OHP) and N-dealkylation to produce another active metabolite, N-depropylpropafenone (NDPP).[1][3] The deuteration of propafenone is a strategy aimed at modifying its metabolic fate. The substitution of hydrogen with deuterium can lead to a stronger chemical bond, which may slow down the rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can potentially lead to altered pharmacokinetic parameters, such as increased bioavailability and a longer half-life, which may offer therapeutic advantages.

Pharmacokinetics of Non-Deuterated Propafenone

The pharmacokinetics of standard propafenone are complex and characterized by non-linear, saturable metabolism, stereoselectivity, and dependence on the genetic makeup of the individual, particularly their CYP2D6 metabolizer status.[4]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for non-deuterated propafenone from various studies. It is important to note the significant variability in these values due to factors such as dose, formulation, and patient genetics.

| Parameter | Value | Conditions | Reference |

| Elimination Half-life (t½) | 5 to 8 hours (most patients) | - | [1] |

| 2 to 32 hours (range) | - | [1] | |

| 3.5 hours | Single 300 mg oral dose | [5] | |

| 6.7 hours | After 1 month of 300 mg t.d.s. | [5] | |

| 6 hours (mean), 2.4 to 11.8 (range) | Increasing doses (300-900 mg/day) | [6] | |

| Bioavailability | Increases with dose (saturable presystemic clearance) | - | [1] |

| Time to Peak (Tmax) | - | - | - |

| Area Under the Curve (AUC) | 3522 ng·mL⁻¹·h | Single 300 mg oral dose | [5] |

| 7620 ng·mL⁻¹·h | After 1 month of 300 mg t.d.s. | [5] | |

| Clearance | - | - | - |

Metabolism of Deuterated Propafenone

A study investigating the metabolic fate of 2H-labelled (deuterated) propafenone in humans provides crucial insights into its biotransformation.

Excretion and Metabolite Profile

Following oral administration of 300 mg of deuterated propafenone, the compound was found to be completely absorbed and extensively metabolized. Less than 1% of the administered dose was excreted as unchanged propafenone in the urine or feces. The major findings of this study are summarized below.

| Parameter | Finding | Reference |

| Excretion Route | Primarily via feces (53% of the dose within 48 hours) | [7] |

| Urine (18.5% to 38% of the dose within 48 hours in two individuals) | [7] | |

| Plasma Profile | Approximately 10% of the total deuterium content in plasma at 3 and 6 hours was free, unconjugated propafenone. | [7] |

| Predominantly conjugates of hydroxylated derivatives. | [7] | |

| Major Metabolites | Conjugates of 5-hydroxypropafenone and hydroxy-methoxy-propafenone (glucuronic and sulphuric acid). | [7] |

| Propafenone glucuronide. | [7] | |

| Products of oxidative deamination (glycol and lactic acid derivatives). | [7] | |

| 3-phenyl-propionic acid (from C-C splitting). | [7] | |

| A phenolic product (from ether group cleavage, minor pathway). | [7] |

While this study provides a detailed qualitative analysis of the metabolites of deuterated propafenone, a direct quantitative comparison of pharmacokinetic parameters (AUC, Cmax, t1/2) with non-deuterated propafenone from a head-to-head clinical trial is not currently available in the public domain.

Experimental Protocols

Analysis of Propafenone and its Metabolites in Human Plasma by LC-MS/MS

This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of propafenone and its major active metabolite, 5-hydroxypropafenone, in human plasma.

4.1.1. Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 200 µL aliquot of plasma, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of propafenone or a structurally similar compound).

-

Add 800 µL of methanol (B129727) to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm particle size).

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting with a high percentage of Mobile Phase A, transitioning to a high percentage of Mobile Phase B to elute the analytes, and then returning to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Propafenone: Precursor ion (m/z) -> Product ion (m/z)

-

5-Hydroxypropafenone: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to achieve maximum sensitivity for all analytes.

Visualizations

Metabolic Pathways of Propafenone

The following diagram illustrates the primary metabolic pathways of propafenone.

References

- 1. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols: Quantification of Depropylamino Hydroxy Propafenone in Human Plasma using Depropylamino Hydroxy Propafenone-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a proposed methodology for the quantitative analysis of Depropylamino Hydroxy Propafenone (B51707), a potential metabolite of Propafenone, in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Depropylamino Hydroxy Propafenone-d5, to ensure accuracy and precision. The protocols outlined below are based on established bioanalytical methods for Propafenone and its major metabolites and serve as a guideline for method development and validation.[1][2][3]

Introduction

Propafenone is a Class 1C antiarrhythmic drug used to treat various cardiac arrhythmias. It undergoes extensive metabolism in the liver, primarily through pathways involving the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2.[4][5] The major and pharmacologically active metabolites are 5-hydroxypropafenone (B19502) and N-despropylpropafenone.[4][6] Further metabolism of these compounds can occur, and Depropylamino Hydroxy Propafenone is a putative metabolite. Accurate quantification of such metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS assays, as they co-elute with the analyte and effectively compensate for matrix effects and variations in instrument response.[7][8] This document describes a proposed method using this compound for the reliable quantification of Depropylamino Hydroxy Propafenone in human plasma.

Quantitative Data Summary

The following tables represent typical performance characteristics that should be achievable with a validated LC-MS/MS assay for Depropylamino Hydroxy Propafenone, based on published methods for similar analytes.[1][2][3][8]

Table 1: LC-MS/MS Method Parameters (Proposed)

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation (e.g., 20-80% B over 3 min) |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions and Mass Spectrometer Settings (Proposed)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Depropylamino Hydroxy Propafenone | To be determined | To be determined | 100 | To be optimized |

| This compound (IS) | To be determined | To be determined | 100 | To be optimized |

Table 3: Assay Performance Characteristics (Target)

| Parameter | Target Value |

| Linearity Range | 0.1 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra- and Inter-Assay Precision (%CV) | < 15% |

| Intra- and Inter-Assay Accuracy (%Bias) | ± 15% |

| Recovery | > 80% |

Experimental Protocols

Materials and Reagents

-

Depropylamino Hydroxy Propafenone analytical standard

-

This compound internal standard

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Depropylamino Hydroxy Propafenone and this compound in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Depropylamino Hydroxy Propafenone stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate.

-

Add 10 µL of the IS working solution (100 ng/mL this compound) to all wells except for the blank matrix samples.

-

Add 300 µL of cold acetonitrile to each well to precipitate proteins.

-

Vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

Vortex briefly and inject onto the LC-MS/MS system.

LC-MS/MS Analysis

-

Equilibrate the LC system with the initial mobile phase conditions.

-

Inject the prepared samples.

-

Perform data acquisition in MRM mode.

-

Process the data using appropriate software to determine the peak area ratios of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.

-

Determine the concentration of Depropylamino Hydroxy Propafenone in the unknown samples from the calibration curve.

Visualizations

Caption: Metabolic pathway of Propafenone.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. drugs.com [drugs.com]

- 6. Metabolite cumulation during chronic propafenone dosing in arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The relative potency of major metabolites and enantiomers of propafenone in an experimental reperfusion arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of R- and S-propafenone and of the main metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Propafenone using a d5-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propafenone (B51707) is a class 1C anti-arrhythmic drug used to treat and prevent abnormal heart rhythms. Accurate quantification of propafenone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sensitive and selective quantification of propafenone in human plasma using a stable isotope-labeled internal standard (propafenone-d5) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for analyte loss during sample preparation and variations in instrument response.[1]

Experimental Protocols

Materials and Reagents

-

Propafenone hydrochloride (reference standard)

-

Propafenone-d5 hydrochloride (internal standard)

-

HPLC grade methanol (B129727)

-

HPLC grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium (B1175870) formate (B1220265) (analytical grade)

-

Ultrapure water

-

Control human plasma

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Separately weigh and dissolve appropriate amounts of propafenone hydrochloride and propafenone-d5 hydrochloride in methanol to achieve a final concentration of 1 mg/mL for each.

-

Store these stock solutions at 2-8 °C.

-

-

Working Solutions:

-

Prepare two separate sets of working solutions for calibration standards and quality control samples by diluting the primary stock solutions with a methanol and water mixture (50:50, v/v).

-

The concentrations of these working solutions should be appropriate to achieve the final desired concentrations for the calibration curve and QC samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Prepare a working solution of propafenone-d5 at a concentration of 100 ng/mL by diluting the primary stock solution with the diluent (methanol:water, 50:50, v/v).

-

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve (CC) Standards:

-

Prepare CC standards by spiking blank human plasma with the appropriate propafenone working solution to achieve final concentrations ranging from 0.50 to 500.00 ng/mL. A typical calibration curve may include concentrations of 0.500, 1.270, 3.750, 12.500, 24.990, 49.980, 99.960, 249.900, 425.000, and 500.000 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of four concentration levels in blank human plasma:

-

Lower Limit of Quantification (LLOQ): 0.520 ng/mL

-

Low Quality Control (LQC): 1.350 ng/mL

-

Middle Quality Control (MQC): 26.800 ng/mL and 125.000 ng/mL

-

High Quality Control (HQC): 375.000 ng/mL

-

-

Store all prepared plasma samples at –40 ± 10 °C.

-

Sample Preparation (Protein Precipitation)

This protocol utilizes a simple and rapid protein precipitation method.[2][3]

-

Thaw plasma samples (calibration standards, QC samples, and unknown samples) at room temperature and vortex to ensure homogeneity.[3][4]

-

In a clean microcentrifuge tube, add 200 µL of the plasma sample.[2][3]

-

Add 10 µL of the 100 ng/mL propafenone-d5 internal standard working solution to each tube (except for blank samples, where diluent is added instead).[3]

-

Vortex the mixture for 10 seconds.[3]

-

Add 800 µL of methanol to precipitate the plasma proteins.[3]

-

Vortex-mix thoroughly for 3 minutes.[3]

-

Centrifuge the samples at 15,600 rpm for 5 minutes.[3]

-

Transfer 200 µL of the clear supernatant to an autosampler vial.[3]

-

Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[3]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Conditions

-

HPLC System: A system equipped with a binary pump and an autosampler, such as a Shimadzu HPLC system.[4]

-

Column: A Gemini C18 column (75 x 4.6 mm, 3.0 µm) provides good peak shape and response.

-

Mobile Phase: An isocratic mobile phase consisting of 10mM ammonium formate (pH 3.0, adjusted with formic acid) and methanol (20:80% V/V).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.[4]

-

Injection Volume: 5 µL.[3]

-

Run Time: Approximately 4.0 minutes.

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer, such as a TSQ Vantage, is suitable.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition Mode: Selected Reaction Monitoring (SRM).

Data Presentation

Table 1: Mass Spectrometry Parameters

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Propafenone | 342.2 | 116.1 | 27 |

| Propafenone-d5 | 347.1 | 121.1 | 28 |

Data adapted from Seshagiri Rao J. V. L. N. et al., 2015.

Table 2: Calibration Curve and Quality Control Sample Concentrations

| Sample Type | Concentration (ng/mL) |

| Calibration Standards | 0.500, 1.270, 3.750, 12.500, 24.990, 49.980, 99.960, 249.900, 425.000, 500.000 |

| LLOQ QC | 0.520 |

| LQC | 1.350 |

| MQC | 26.800, 125.000 |

| HQC | 375.000 |

Data adapted from Seshagiri Rao J. V. L. N. et al., 2015.

Table 3: Method Validation Summary (Precision and Accuracy)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.520 | < 6.1 | < 14.2 | 99.5 – 108.7 |

| LQC | 1.350 | < 6.1 | < 14.2 | 99.5 – 108.7 |

| MQC | 26.800 | < 6.1 | < 14.2 | 99.5 – 108.7 |

| HQC | 375.000 | < 6.1 | < 14.2 | 99.5 – 108.7 |

Precision and accuracy data should be lower than 15% (20% for LLOQ). Data presented is representative of expected performance based on published methods.

Visualizations

Caption: Experimental workflow for propafenone quantification.

Caption: Logic of using a deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. nveo.org [nveo.org]

Application Notes and Protocols for Therapeutic Drug Monitoring of Propafenone using Depropylamino Hydroxy Propafenone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent utilized for the management of atrial and ventricular arrhythmias.[1] The therapeutic window for propafenone is narrow, and its metabolism exhibits significant inter-individual variability, primarily due to genetic polymorphisms of the cytochrome P450 enzymes, particularly CYP2D6.[2][3] This variability can lead to unpredictable plasma concentrations, increasing the risk of adverse effects or therapeutic failure. Therefore, therapeutic drug monitoring (TDM) is crucial for optimizing propafenone therapy, ensuring both safety and efficacy.[4][5]

Propafenone is extensively metabolized in the liver to two primary active metabolites: 5-hydroxypropafenone (B19502) (5-OHP), formed by CYP2D6, and N-depropylpropafenone (NDPP), formed by CYP3A4 and CYP1A2.[6][7] The 5-hydroxy metabolite, in particular, exhibits antiarrhythmic activity comparable to the parent drug.[7][8] Consequently, TDM should ideally involve the simultaneous quantification of propafenone and its active metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex the analysis of a parent drug and its metabolites.[6][9] The use of a stable isotope-labeled internal standard (SIL-IS) is essential for accurate and precise quantification, as it effectively compensates for variations in sample preparation and matrix effects.[3] Depropylamino Hydroxy Propafenone-d5, a deuterated analog of a propafenone metabolite, is an ideal internal standard for this application.

These application notes provide a detailed protocol for the simultaneous determination of propafenone, 5-hydroxypropafenone, and N-depropylpropafenone in human plasma using LC-MS/MS with this compound as the internal standard.

Metabolic Pathway of Propafenone

The metabolic conversion of propafenone to its primary active metabolites is a critical consideration in its therapeutic monitoring. The pathway is dominated by cytochrome P450 enzymes in the liver.

Caption: Metabolic pathway of propafenone to its active metabolites.

Experimental Protocol: LC-MS/MS for Propafenone and Metabolites

This protocol describes a method for the simultaneous quantification of propafenone, 5-hydroxypropafenone, and N-depropylpropafenone in human plasma.

Materials and Reagents

-

Analytes: Propafenone, 5-Hydroxypropafenone (5-OHP), N-Depropylpropafenone (NDPP)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

-

Plasma: Drug-free human plasma with K2EDTA as anticoagulant

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 80% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Condition |

| Instrument | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

The following table lists the precursor and product ion transitions for the analytes and the proposed internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Propafenone | 342.2 | 116.2 |

| 5-Hydroxypropafenone (5-OHP) | 358.2 | 116.2 |

| N-Depropylpropafenone (NDPP) | 300.3 | 74.2 |

| This compound | 305.4 | To be optimized |

Note: The product ion for this compound needs to be determined by direct infusion and optimization on the mass spectrometer. A likely fragment would correspond to a stable, deuterated portion of the molecule.

Experimental Workflow

The overall workflow for the therapeutic drug monitoring of propafenone using this method is depicted below.

Caption: Experimental workflow for propafenone TDM.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of propafenone and its metabolites. The data is compiled from published literature and represents expected performance.[6][9][10][11]

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Propafenone | 0.5 - 500 | 0.5 |

| 5-Hydroxypropafenone (5-OHP) | 0.25 - 250 | 0.25 |

| N-Depropylpropafenone (NDPP) | 0.1 - 100 | 0.1 |

Table 2: Precision and Accuracy

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Propafenone | < 10% | < 10% | ± 15% |

| 5-Hydroxypropafenone (5-OHP) | < 15% | < 15% | ± 15% |

| N-Depropylpropafenone (NDPP) | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery | Matrix Effect |

| Propafenone | > 85% | Minimal |

| 5-Hydroxypropafenone (5-OHP) | > 80% | Minimal |

| N-Depropylpropafenone (NDPP) | > 75% | Minimal |

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of propafenone and its active metabolites. This methodology allows for precise dose adjustments, contributing to personalized medicine and improved patient outcomes in the management of cardiac arrhythmias. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the accuracy of the quantitative results. Regular TDM is recommended for patients on propafenone therapy to maintain plasma concentrations within the therapeutic range and minimize the risk of toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of propafenone hydrochloride sustained-release capsules in male beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nveo.org [nveo.org]

- 11. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Depropylamino Hydroxy Propafenone-d5 in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals